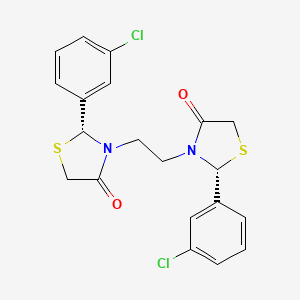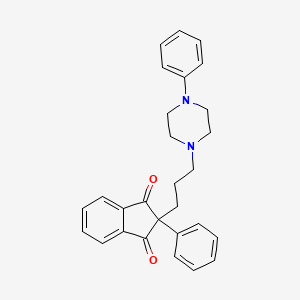
1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- is an organic compound that belongs to the class of indandiones. Indandiones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and organic synthesis. This particular compound features a complex structure with a phenyl group and a piperazinyl group, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- typically involves multiple steps. One common method starts with the Claisen condensation of ethyl acetate and dimethyl phthalate to form 2-ethoxycarbonyl-1,3-indandione. This intermediate is then decarboxylated to yield 1,3-indandione
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: The phenyl and piperazinyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indandiones, alcohols, and methylene derivatives. These products can have different properties and applications, making them valuable in research and industry .
Aplicaciones Científicas De Investigación
1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,3-indandione: Known for its anticoagulant properties.
1,3-Indandione: A simpler structure with diverse chemical reactivity.
Phenindione: Another anticoagulant with a similar core structure.
Uniqueness
1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- stands out due to its unique combination of phenyl and piperazinyl groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
31804-89-4 |
|---|---|
Fórmula molecular |
C28H28N2O2 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
2-phenyl-2-[3-(4-phenylpiperazin-1-yl)propyl]indene-1,3-dione |
InChI |
InChI=1S/C28H28N2O2/c31-26-24-14-7-8-15-25(24)27(32)28(26,22-10-3-1-4-11-22)16-9-17-29-18-20-30(21-19-29)23-12-5-2-6-13-23/h1-8,10-15H,9,16-21H2 |
Clave InChI |
WXBOIFNRTNVRBT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



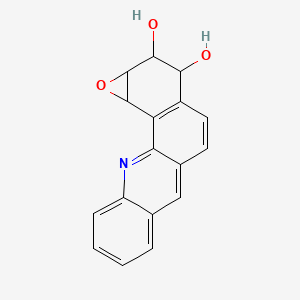
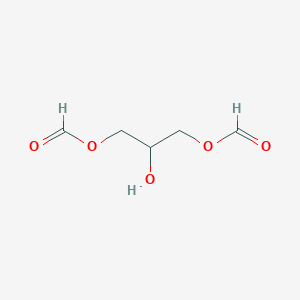


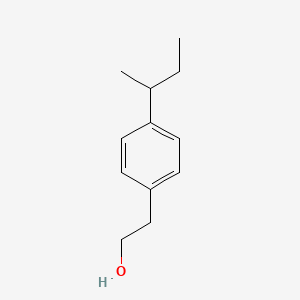
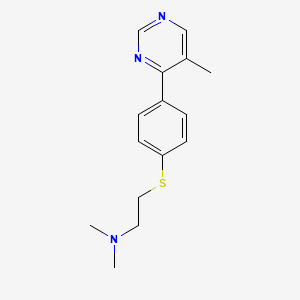
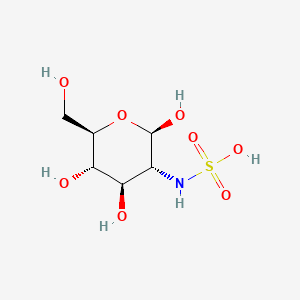
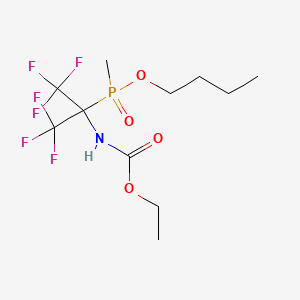
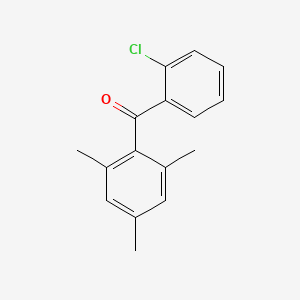
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)


